

Application Notes and Protocols for AZD7687 Intervention in Diet-Induced Obesity Models

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Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777

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Introduction

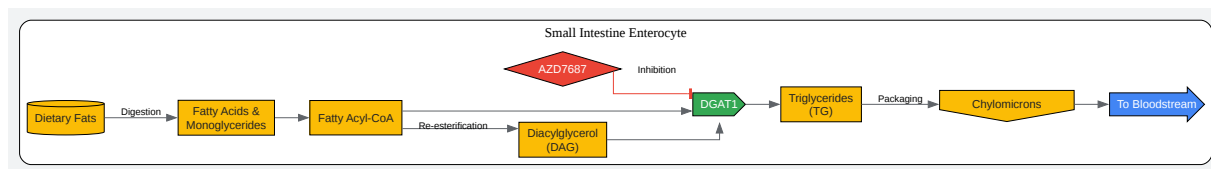
AZD7687 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.^{[1][2]} Preclinical data in animal models suggested that DGAT1 inhibition could lead to weight reduction and improved insulin sensitivity, positioning it as a potential therapeutic target for obesity and type 2 diabetes.^{[1][2][3]} **AZD7687** was developed to test this hypothesis in humans. Clinical trials demonstrated that **AZD7687** effectively reduces postprandial triglyceride levels, confirming its mechanism of action.^{[1][2][4]} However, its development was halted due to significant dose-dependent gastrointestinal side effects, including nausea, vomiting, and diarrhea.^{[1][2][4][5]}

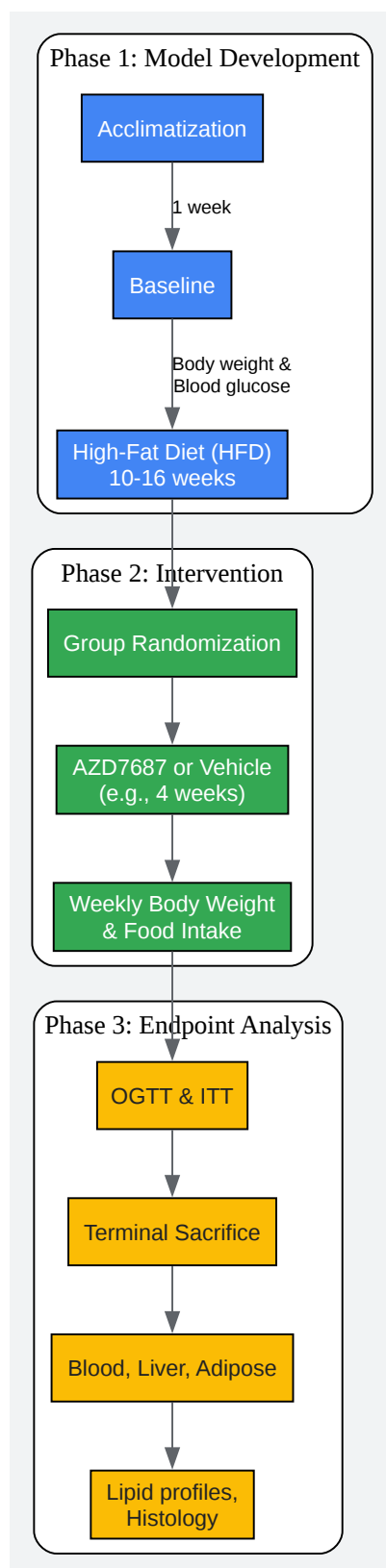
These application notes provide a framework for designing preclinical studies to investigate the effects of **AZD7687** in a diet-induced obesity (DIO) mouse model. The protocols outlined below are intended to serve as a guide for researchers to assess the efficacy and potential side effects of **AZD7687** and similar compounds in a controlled laboratory setting.

Mechanism of Action and Signaling Pathway

DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). This is the final and committed step in the primary pathway of TG synthesis. In the small intestine, DGAT1 is essential for the absorption of dietary fats. By inhibiting

DGAT1, **AZD7687** is expected to reduce the synthesis and absorption of triglycerides, thereby lowering post-meal lipid levels and potentially impacting body weight and fat accumulation.





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References

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